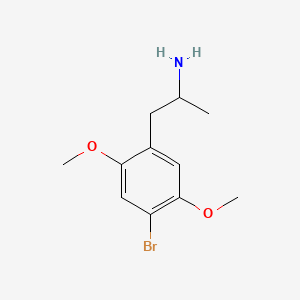
Brolamfetamine
Übersicht
Beschreibung
Es wurde erstmals 1967 von Alexander Shulgin synthetisiert . Brolamfetamin ist bekannt für seine starken halluzinogenen Wirkungen, die hauptsächlich durch seine Interaktion mit Serotoninrezeptoren vermittelt werden .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Brolamfetamin umfasst mehrere Schritte. Das Ausgangsmaterial ist typischerweise 2,5-Dimethoxybenzaldehyd, das durch Bromierung zu 2,5-Dimethoxy-4-bromobenzaldehyd umgewandelt wird. Dieser Zwischenstoff wird dann einer reduktiven Aminierung mit Nitroethan unterzogen, um 2,5-Dimethoxy-4-bromoamphetamin zu bilden .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für Brolamfetamin sind aufgrund seiner Klassifizierung als kontrollierte Substanz nicht gut dokumentiert. Die allgemeinen Prinzipien der großtechnischen organischen Synthese, wie die Optimierung der Reaktionsbedingungen und Reinigungstechniken, würden gelten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of brolamfetamine involves several steps. The starting material is typically 2,5-dimethoxybenzaldehyde, which undergoes bromination to form 2,5-dimethoxy-4-bromobenzaldehyde. This intermediate is then subjected to reductive amination with nitroethane to form 2,5-dimethoxy-4-bromoamphetamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its classification as a controlled substance. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.
Analyse Chemischer Reaktionen
Reaktionstypen
Brolamfetamin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Brolamfetamin kann zu den entsprechenden Chinonen oxidiert werden.
Reduktion: Reduktionsreaktionen können Brolamfetamin in seine entsprechenden Amin-Derivate umwandeln.
Substitution: Elektrophile aromatische Substitutionsreaktionen können am aromatischen Ring auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.
Substitution: Halogenierungsmittel wie Brom und Chlorierungsmittel werden häufig verwendet.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene substituierte Amphetamine und ihre Derivate, abhängig von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien .
Wissenschaftliche Forschungsanwendungen
Brolamfetamin wird in der wissenschaftlichen Forschung häufig zur Untersuchung der Serotoninrezeptor-Subfamilie verwendet, insbesondere des 5-HT2A-Rezeptors . Seine Selektivität für diese Rezeptoren macht es zu einem wertvollen Werkzeug, um die Mechanismen der psychedelischen Wirkungen zu verstehen und potenzielle therapeutische Mittel für psychiatrische Störungen zu entwickeln .
Wirkmechanismus
Brolamfetamin wirkt als partieller Agonist an den 5-HT2A-, 5-HT2B- und 5-HT2C-Rezeptoren . Seine psychedelischen Wirkungen werden hauptsächlich durch seine agonistischen Eigenschaften am 5-HT2A-Rezeptor vermittelt. Die Verbindung interagiert auch mit dem Spurenamin-assoziierten Rezeptor 1 (TAAR1), was zu ihrem gesamten pharmakologischen Profil beiträgt .
Wirkmechanismus
Brolamfetamine acts as a partial agonist at the 5-HT2A, 5-HT2B, and 5-HT2C receptors . Its psychedelic effects are primarily mediated through its agonistic properties at the 5-HT2A receptor. The compound also interacts with the trace amine-associated receptor 1 (TAAR1), contributing to its overall pharmacological profile .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2,5-Dimethoxy-4-iodoamphetamin (DOI): Ein weiteres psychedelisches Amphetamin mit ähnlichen Wirkungen, aber unterschiedlichen Rezeptoraffinitäten.
2,5-Dimethoxy-4-methylamphetamin (DOM): Bekannt für seine längere Wirkungsdauer und höhere Potenz.
2,5-Dimethoxy-4-ethylamphetamin (DOET): Ähnlich in der Struktur, aber mit unterschiedlichen pharmakologischen Eigenschaften.
Einzigartigkeit
Brolamfetamin ist einzigartig aufgrund seiner hohen Potenz und Selektivität für den 5-HT2A-Rezeptor, was es zu einer der potentesten Verbindungen in seiner Klasse macht. Sein einzigartiges pharmakologisches Profil und die Fähigkeit, tiefgreifende psychedelische Erfahrungen hervorzurufen, hebt es von anderen ähnlichen Verbindungen ab .
Eigenschaften
IUPAC Name |
1-(4-bromo-2,5-dimethoxyphenyl)propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2/c1-7(13)4-8-5-11(15-3)9(12)6-10(8)14-2/h5-7H,4,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMWUTGUCAKGQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1OC)Br)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5050428 | |
| Record name | Brolamfetamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5050428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.15 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64638-07-9, 32156-26-6 | |
| Record name | DOB | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64638-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Brolamfetamine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064638079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromo-2,5-dimethoxyamphetamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01484 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Brolamfetamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5050428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BROLAMFETAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67WJC4Y2QY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



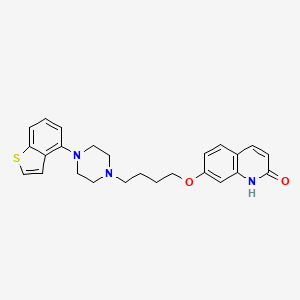

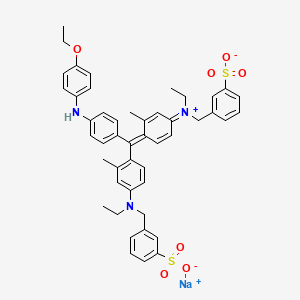
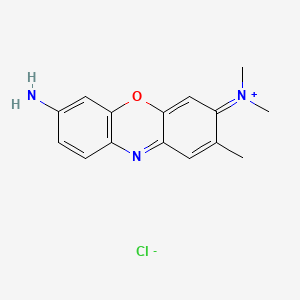
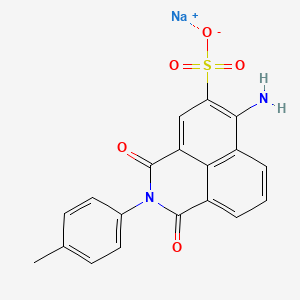
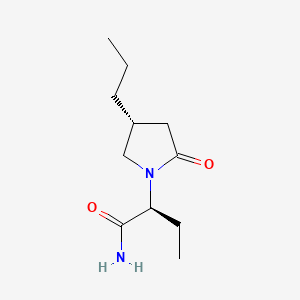
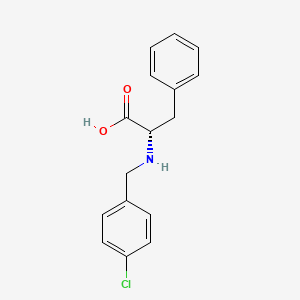
![(2S)-1-[(2S)-2-[[5-(2,3-dihydro-1-benzofuran-2-yl)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1667802.png)
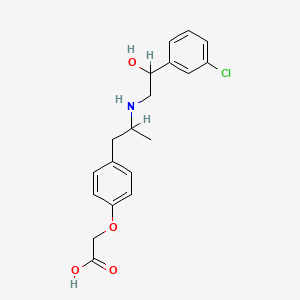


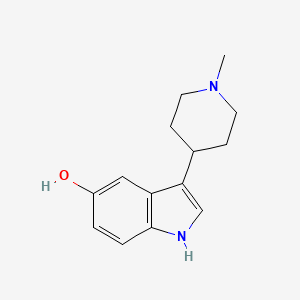
![6,6-Dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,3,5-triazine-2,4-diamine hydrochloride](/img/structure/B1667809.png)
